molecular formula C16H30N2O2 B1394579 Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1281872-56-7

Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1394579
CAS No.: 1281872-56-7
M. Wt: 282.42 g/mol
InChI Key: NSZCNVGJAYJIFY-UHFFFAOYSA-N
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Description

Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound with the molecular formula C15H28N2O3. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the tert-butyl group and the aminomethyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of Tert-butyl 9-(aminomethyl)-3-azaspiro[55]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound within biological systems, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate include:

    Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic structure but with an additional oxygen atom in the ring.

    Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound lacks the aminomethyl group but retains the spirocyclic core.

    Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: This compound features an oxo group and an additional nitrogen atom in the ring

These comparisons highlight the unique structural features and potential reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)6-4-13(12-17)5-7-16/h13H,4-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZCNVGJAYJIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CN)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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